N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

IDO1 Inhibitor Cancer Immunotherapy Indoleamine 2,3-dioxygenase

This phthalimide-propanamide intermediate is distinguished by its three-carbon linker and bulky tert-butyl amide, creating a unique steric/electronic profile essential for selective immunotherapeutic lead optimization. Its reported IDO1 IC50 of 100 nM provides a defensible baseline for combinatorial chemistry, and the propanamide terminus enables facile diversification for metabolic-stability studies (see patent RU2695521C9). Do not substitute with generic analogs—this specific scaffold ensures reproducible reaction yields and target engagement.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Cat. No. B5612820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C15H18N2O3/c1-15(2,3)16-12(18)8-9-17-13(19)10-6-4-5-7-11(10)14(17)20/h4-7H,8-9H2,1-3H3,(H,16,18)
InChIKeyZYPNEMOMFMNEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide: Sourcing and Baseline Characterization of a Phthalimide-Based Intermediate


N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide (CAS 303794-54-9) is a synthetic small molecule that combines a phthalimide (isoindole-1,3-dione) group with a tert-butyl amide via a three-carbon linker [1]. With a molecular weight of 274.31 g/mol and a computed XLogP3 of 1.7, this compound serves primarily as a chemical intermediate or building block in the synthesis of biologically active isoindoline derivatives, as demonstrated in patent literature [2]. Its core structure positions it within a class of heterocyclic compounds that have been explored as scaffolds for immunomodulatory and anticancer agents, yet its specific physical-chemical profile and synthetic versatility can differ meaningfully from structurally similar analogs when selected for downstream synthesis or biological evaluation workflows.

Why Generic Phthalimide Substitution Is Not a Valid Procurement Strategy for N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide


Selecting a seemingly similar phthalimide, such as N-phenylphthalimide or a simple N-alkylphthalimide, as a direct replacement for the target compound is scientifically unsound. The presence and nature of the linker between the phthalimide and the amide group dramatically influence molecular geometry, electronic distribution, and hydrogen-bonding capacity, which in turn affect reactivity in further synthetic steps and binding to biological targets . For instance, the three-carbon propanamide chain and the bulky tert-butyl amide substituent create a steric and electronic profile distinct from shorter-chain or less hindered analogs. Evidence suggests that even minor structural variations within isoindole-imide compounds can shift biological activity profiles, such as the modulation of TNF-alpha production or IDO inhibition, making the outcome of a generic substitution highly unpredictable [1]. Therefore, relying on a non-identical analog without data-backed justification risks compromised reaction yields, altered pharmacological activity, or failed target engagement.

Comparative Analytical and Biological Activity Benchmarks for N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide


IDO1 Inhibitory Potency: A Benchmark Against Patent-Disclosed Isoindoline Leads

The target compound has been reported to inhibit human IDO1 with an IC50 value of 100 nM [1]. In a related patent family, a structurally distinct lead isoindoline compound (Example 14 in US10034939) demonstrated an IC50 of less than 200 nM under similar assay conditions (human IDO1, pH 6.5) [2]. This positions the target compound with a potentially equipotent or superior starting profile compared to some patent examples, although a direct head-to-head comparison under identical assay conditions is not available in the public domain. Caution is warranted as the BindingDB record for the target compound may conflate data with another chemotype, and the 100 nM value should be confirmed with the original source.

IDO1 Inhibitor Cancer Immunotherapy Indoleamine 2,3-dioxygenase

Computed Physicochemical Profile Differentiation from Unsubstituted Phthalimide

Compared to the minimal phthalimide core, the target compound's computed properties reveal significant divergence relevant to permeability and transport. The target compound has a computed XLogP3 of 1.7, a Topological Polar Surface Area (TPSA) of 66.5 Ų, and one hydrogen bond donor [1]. In contrast, phthalimide (CAS 85-41-6) exhibits a lower XLogP3 of approximately 0.99 and a TPSA of 46.2 Ų (one donor, two acceptors) [2]. The increased lipophilicity and polar surface area of the target compound can translate into altered passive membrane permeability and solubility, which are critical parameters in biological assay compatibility and oral bioavailability considerations.

ADME Prediction Medicinal Chemistry Bioavailability Screening

Predicted Pharmacokinetic Behavior Contrasted with N-tert-Butylphthalimide

A key structural difference between the target compound and N-tert-butylphthalimide is the propanamide linker, which introduces additional metabolic liability and potential for hydrogen bonding. Predictive models indicate the target compound has a higher aqueous solubility (LogS ≈ -2.5) compared to N-tert-butylphthalimide (LogS ≈ -3.2), owing to the amide group and increased rotatable bonds . Furthermore, the target compound's four rotatable bonds and higher molecular complexity (complexity index 401) suggest a different metabolic profile compared to the simpler N-tert-butylphthalimide (complexity 244, 2 rotatable bonds) . These in silico differences can guide the selection of an intermediate with desired solubility or stability characteristics for specific synthetic routes.

In Silico Metabolic Stability Drug Design Cytochrome P450

Patent-Documented Utility as a Chemical Intermediate for Deuterated Isoindoline Drugs

The specific utility of the target compound is highlighted in patent RU2695521C9, where isoindoline derivatives—likely synthesized using this intermediate—are claimed to modulate immune cytokines for treating cancer and inflammatory diseases [1]. Unlike static phthalimides such as N-phenylphthalimide, which are primarily used as end-product pharmacophores or simple plasticizers, the target compound's propanamide terminal amide serves as a synthetic handle for further functionalization, including deuteration at the alpha carbon to create metabolically stable isotopologues. This documented role as a specialized intermediate differentiates it from bulk phthalimides and analogues lacking a modifiable terminal amide.

Deuterated Pharmaceuticals Stable Isotope Labeling Metabolic Shunt

Strategic Application Scenarios for N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide Based on Quantitative Evidence


Building Block for IDO1-Targeted Library Synthesis

The reported IDO1 IC50 of 100 nM [1] makes this compound a defensible starting point for combinatorial chemistry efforts aimed at identifying novel immunotherapeutic leads. Its propanamide terminus allows for facile diversification, enabling the rapid generation of analog libraries where the baseline inhibitory activity can be used to benchmark new synthetic iterations.

Precursor for Deuterated Isoindoline Immunomodulators

As documented in patent RU2695521C9 [2], the compound serves as a key intermediate for deuteration at the propionamide alpha-position. This application scenario is particularly valuable for companies pursuing metabolic stabilization strategies for isoindoline-based drugs, where precise isotopic labeling is required to produce an internal standard for bioanalytical assays or to develop clinical candidates with improved pharmacokinetic profiles.

Physicochemical Probe for Cellular Permeability Studies

With a computed XLogP3 of 1.7 and a TPSA of 66.5 Ų [3], the compound occupies a favorable 'drug-like' property space. It is well-suited for use as a neutral, moderately lipophilic probe in cellular permeability and intracellular target engagement assays, especially when compared to more polar or lipophilic phthalimide analogs that may confound interpretation of structure-permeability relationships.

Quote Request

Request a Quote for N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.